dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Description
The compound dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate features a complex heterocyclic framework. Its core structure includes a quinolinylidene moiety substituted with a 3-thioxo group, a dithiole ring fused to dicarboxylate esters, and functional groups such as acryloyl and ethyloxy. The thioxo group (C=S) may contribute to unique electronic and steric properties, influencing both chemical reactivity and intermolecular interactions .
Structural elucidation of such compounds typically relies on NMR, IR, and mass spectrometry (as demonstrated in and ) .
Properties
Molecular Formula |
C23H23NO6S3 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
dimethyl 2-(6-ethoxy-2,2-dimethyl-1-prop-2-enoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO6S3/c1-7-15(25)24-14-10-9-12(30-8-2)11-13(14)16(19(31)23(24,3)4)22-32-17(20(26)28-5)18(33-22)21(27)29-6/h7,9-11H,1,8H2,2-6H3 |
InChI Key |
DNONTHAWHVLAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the acryloyl group and the dithiole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Addition: The acryloyl group allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
Dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which dimethyl 2-(1-acryloyl-6-(ethyloxy)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analysis of Differences
Molecular Weight and Lipophilicity: The fluorobenzoyl analog has a higher molecular weight (529.6 vs. ~470) due to the aromatic fluorine substituent. Its XLogP3 (5.2) indicates greater lipophilicity compared to the target compound’s estimated ~4.5, attributed to the electron-withdrawing fluorine atom and aromatic ring .
Synthetic Considerations: The thioxo group (C=S) in both compounds is likely introduced via CS₂ and base-mediated reactions, as seen in . Substitution at the quinolinylidene position (acryloyl vs. fluorobenzoyl) may require distinct reagents: acryloyl chloride for acylation vs. fluorobenzoyl chloride or Friedel-Crafts conditions for aromatic substitution.
Spectral Characterization :
- NMR data () suggests that substituents in regions analogous to the acryloyl/ethyloxy or fluorobenzoyl groups would cause distinct chemical shift patterns. For example, the acryloyl’s vinyl protons (δ ~5–7 ppm) and fluorobenzoyl’s aromatic protons (δ ~7–8 ppm) would differ markedly .
- IR spectroscopy would highlight carbonyl stretches (C=O at ~1700 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) in both compounds .
Biological and Functional Implications :
- The fluorobenzoyl group’s lipophilicity may enhance membrane permeability in biological systems, whereas the acryloyl group’s electrophilicity could facilitate covalent binding to biological targets (e.g., cysteine residues).
- Thioxo-containing compounds, such as those in , often exhibit bioactivity due to sulfur’s role in redox and metal-binding interactions .
Biological Activity
Overview of the Compound
The compound appears to be a complex organic molecule featuring multiple functional groups, including dithiole and quinoline moieties. Such structures often exhibit diverse biological activities due to their ability to interact with various biological targets.
Potential Biological Activities
- Antioxidant Activity : Compounds containing dithiole structures are known for their antioxidant properties. They can scavenge free radicals and may protect cells from oxidative stress.
- Antimicrobial Properties : Many quinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the ethyloxy and dithiole groups may enhance this activity.
- Cytotoxic Effects : Some compounds with similar structures have shown cytotoxic effects against cancer cell lines. This could be attributed to their ability to interfere with cell proliferation or induce apoptosis.
- Enzyme Inhibition : Certain derivatives of dithiole and quinoline have been studied for their potential to inhibit enzymes involved in various metabolic pathways, which could be relevant for therapeutic applications.
Research Findings
While specific studies on the biological activity of the compound are scarce, related research indicates that:
- Quinoline Derivatives : Quinoline-based compounds have been extensively studied for their pharmacological properties, including anti-inflammatory and anticancer effects. For instance, studies have shown that modifications in the quinoline structure can significantly affect its biological activity .
- Dithiole Compounds : Dithiole derivatives have been reported to exhibit neuroprotective and cardioprotective effects, suggesting potential applications in treating neurodegenerative diseases and cardiovascular conditions .
Case Studies
- A study on related dithiole compounds indicated that they possess significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .
- Research on quinoline derivatives has demonstrated their efficacy in inhibiting certain cancer cell lines, highlighting their potential as anticancer agents .
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C_{16}H_{20}N_{2}O_{4}S_{2} |
| Antioxidant Activity | Potentially high due to dithiole structure |
| Antimicrobial Activity | Likely effective against various pathogens |
| Cytotoxic Effects | Possible against cancer cell lines |
| Enzyme Inhibition | Potential for inhibiting metabolic enzymes |
Q & A
Q. What are the critical considerations for optimizing synthetic routes for this compound?
- Methodological Answer: Synthetic optimization should focus on solvent selection, reaction time, and temperature. For example, refluxing in ethanol for 2 hours (as in structurally similar quinoline derivatives) ensures efficient cyclization while minimizing side reactions . Solvent polarity adjustments (e.g., DMF–EtOH mixtures) may improve crystallinity during recrystallization . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is essential to identify intermediates and byproducts.
Q. Which spectroscopic techniques are most effective for characterizing its structural features?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyloxy groups, acryloyl positioning) and stereochemistry .
- IR spectroscopy : Identify functional groups like thioxo (C=S, ~1200 cm⁻¹) and ester carbonyls (C=O, ~1700 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns .
Q. How can researchers assess its stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free carboxylic acids) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for similar dithiole derivatives?
- Methodological Answer:
- Standardize assays : Use CLSI-recommended microbroth dilution for antimicrobial activity to ensure reproducibility .
- Control for stereochemistry : Chiral vs. racemic forms (e.g., enantiomeric purity via HPLC) may explain conflicting results .
- Validate mechanisms : Compare reactive oxygen species (ROS) generation or enzyme inhibition profiles across studies .
Q. How to design experiments evaluating its environmental fate and ecotoxicological impacts?
- Methodological Answer: Follow the INCHEMBIOL framework :
- Physicochemical properties : Measure logP (lipophilicity) and hydrolysis rates to predict environmental partitioning.
- Biotic/abiotic degradation : Use OECD 301/302 guidelines for aerobic/anaerobic degradation studies.
- Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential in model ecosystems.
Q. What computational methods predict its reactivity in radical-mediated reactions?
- Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., acryloyl group as a radical acceptor) .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to identify reactive intermediates .
Q. How to correlate its electronic structure with observed photophysical properties?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
